![molecular formula C19H21N3O4S2 B3267065 4-(diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 442535-53-7](/img/structure/B3267065.png)
4-(diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Overview
Description
4-(diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of sulfonamide compounds and has a unique structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer, and its inhibition can lead to the suppression of tumor growth. This compound has also been shown to inhibit other carbonic anhydrase isoforms, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide are primarily related to its inhibition of carbonic anhydrase. This inhibition can lead to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer activity.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 4-(diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide in lab experiments is its specificity for carbonic anhydrase IX. This specificity makes it a valuable tool for studying the role of this enzyme in cancer progression. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several potential future directions for the use of 4-(diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide in scientific research. One potential direction is the development of more efficient synthesis methods to increase the yield of the desired product. Additionally, further studies are needed to determine the full extent of this compound's anti-cancer activity and its potential use in combination with other anti-cancer drugs. Finally, this compound may have potential applications in other fields, such as imaging and diagnostics.
Scientific Research Applications
The unique structure of 4-(diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide makes it a potential candidate for various scientific research applications. One of the primary applications of this compound is in drug development. It has been shown to exhibit significant anti-cancer activity and has the potential to be used in the treatment of various types of cancer.
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-4-22(5-2)28(24,25)14-11-9-13(10-12-14)18(23)21-19-20-17-15(26-3)7-6-8-16(17)27-19/h6-12H,4-5H2,1-3H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGPYFFBRBUSCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401163746 | |
Record name | 4-[(Diethylamino)sulfonyl]-N-(4-methoxy-2-benzothiazolyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401163746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |
CAS RN |
442535-53-7 | |
Record name | 4-[(Diethylamino)sulfonyl]-N-(4-methoxy-2-benzothiazolyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=442535-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(Diethylamino)sulfonyl]-N-(4-methoxy-2-benzothiazolyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401163746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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